molecular formula C18H23F2N3OS B7563709 N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide

N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide

货号 B7563709
分子量: 367.5 g/mol
InChI 键: CRFQDYMZUVMNCV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide, also known as DB844, is a novel compound that has shown potential as an anti-parasitic drug. The compound belongs to the benzimidazole family and has a unique chemical structure that makes it a promising candidate for the treatment of parasitic infections.

作用机制

N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide inhibits the enzyme FPPS, which is involved in the biosynthesis of isoprenoids. Isoprenoids are essential for the survival of parasites and cancer cells. By inhibiting FPPS, N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide disrupts the biosynthesis of isoprenoids, leading to the death of the parasites and cancer cells. The mechanism of action of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide is unique compared to other anti-parasitic drugs, making it a promising candidate for the treatment of parasitic infections.
Biochemical and Physiological Effects
N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has been shown to have minimal toxicity in vitro and in vivo. The compound has also been shown to have good pharmacokinetic properties, making it suitable for use in preclinical studies. N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has been shown to have a high selectivity index, indicating that it is highly effective against parasites and cancer cells while being relatively safe for the host.

实验室实验的优点和局限性

N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has several advantages for use in lab experiments. The compound has a unique mechanism of action, making it a promising candidate for the treatment of parasitic infections and cancer. N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has also shown minimal toxicity in vitro and in vivo, making it a safe compound for use in preclinical studies. However, the synthesis of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide is complex and requires specialized equipment and expertise. The compound is also expensive to synthesize, limiting its availability for research.

未来方向

There are several future directions for the study of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide. One direction is to optimize the synthesis method of the compound to increase its yield and purity. Another direction is to conduct further preclinical studies to determine the safety and efficacy of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide in animal models. Clinical trials are also needed to determine the safety and efficacy of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide in humans. Additionally, the mechanism of action of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide needs to be further elucidated to understand its anti-parasitic and anti-cancer properties fully. Finally, the potential of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide as a drug combination therapy needs to be explored to enhance its efficacy against parasitic infections and cancer.
Conclusion
In conclusion, N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide, also known as N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide, is a novel compound with promising anti-parasitic and anti-cancer properties. The compound has a unique mechanism of action, inhibiting the enzyme FPPS, which is essential for the survival of parasites and cancer cells. N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has minimal toxicity and good pharmacokinetic properties, making it a promising candidate for preclinical studies. However, further studies are needed to optimize the synthesis method, determine the safety and efficacy of the compound in animal models and humans, and explore its potential as a drug combination therapy.

合成方法

The synthesis of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide involves the reaction of 1-(difluoromethyl)benzimidazole-2-thiol with cyclooctyl chloroacetamide in the presence of a base. The reaction yields N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide as the final product. The synthesis method has been optimized to obtain a high yield of the compound with good purity. The purity of the compound is crucial for its use in scientific research.

科学研究应用

N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has been extensively studied for its anti-parasitic properties. The compound has shown promising results against various parasitic infections, including Leishmania, Trypanosoma, and Plasmodium. The anti-parasitic activity of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide is attributed to its ability to inhibit the enzyme farnesyl pyrophosphate synthase (FPPS), which is essential for the survival of the parasites. N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has also shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.

属性

IUPAC Name

N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N3OS/c19-17(20)23-15-11-7-6-10-14(15)22-18(23)25-12-16(24)21-13-8-4-2-1-3-5-9-13/h6-7,10-11,13,17H,1-5,8-9,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFQDYMZUVMNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CSC2=NC3=CC=CC=C3N2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。